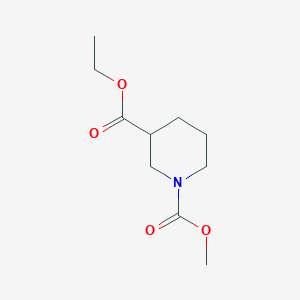
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate
Descripción general
Descripción
“3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C10H17NO4. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-Ethyl 1-methyl piperidine-1,3-dicarboxylate” can be represented by the InChI code 1S/C10H17NO4/c1-2-14-9(12)7-6-8-11(3)5-4-10(13)15-7/h7H,2-6H2,1-3H3 .
Aplicaciones Científicas De Investigación
Piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a crucial role in drug design . Here are some general applications of piperidine derivatives:
-
Pharmaceutical Industry
- Piperidine derivatives are used in the synthesis of various drugs .
- They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The optimal starting material concentration is crucial for the successful hydrogenation process .
-
Medicinal Chemistry
-
Synthesis of Biologically Active Molecules
- Piperidines are among the most important synthetic fragments for designing drugs .
- They play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
-
Alzheimer’s Disease Treatment
-
Hypertension Treatment
- 1,4-dihydropyridines, which are primarily used to treat hypertension, are considered to act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation .
- Binding of 1,4-dihydropyridines to receptors in L-type voltage dependent Ca 2+ channel inhibits the entry of Ca 2+ ions through voltage-gated Ca 2+ channels into both the cardiac and vascular smooth muscles .
-
Electronics and Photopolymerization
- Indane-1,3-dione, a structure similar to piperidine, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
-
Chemical Synthesis
- Piperidines are among the most important synthetic fragments for designing drugs .
- They play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
-
Treatment of Alzheimer’s Disease
-
Treatment of Hypertension
- 1,4-dihydropyridines, which are primarily used to treat hypertension, are considered to act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation .
- Binding of 1,4-dihydropyridines to receptors in L-type voltage dependent Ca 2+ channel inhibits the entry of Ca 2+ ions through voltage-gated Ca 2+ channels into both the cardiac and vascular smooth muscles .
-
Electronics and Photopolymerization
- Indane-1,3-dione, a structure similar to piperidine, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
-
Biosensing and Bioimaging
- Indane-1,3-dione, a structure similar to piperidine, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- This structure can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
-
Solar Cells and Polymerization
Propiedades
IUPAC Name |
3-O-ethyl 1-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-5-4-6-11(7-8)10(13)14-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQADOWEGPBCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl 1-methyl piperidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



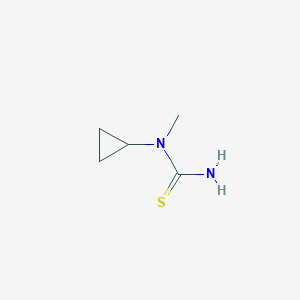
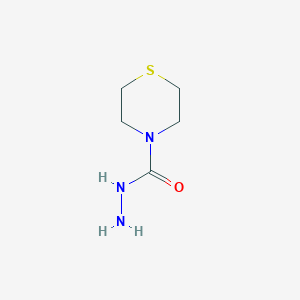
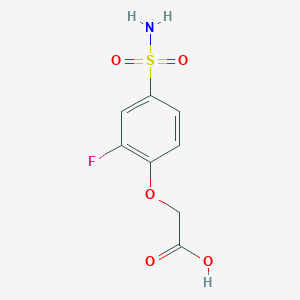
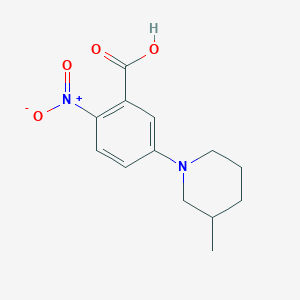
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
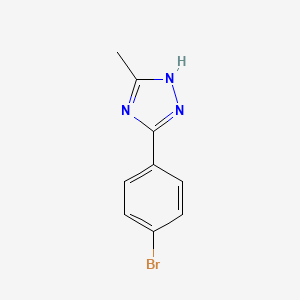
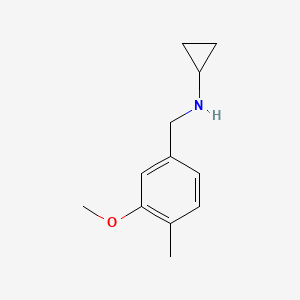
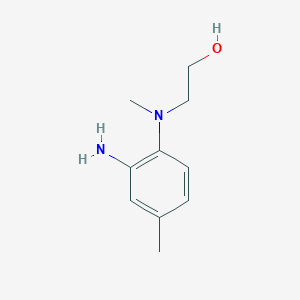
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
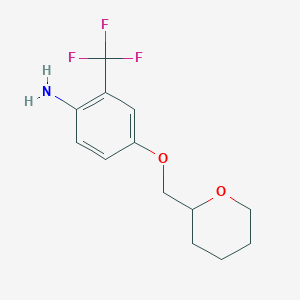
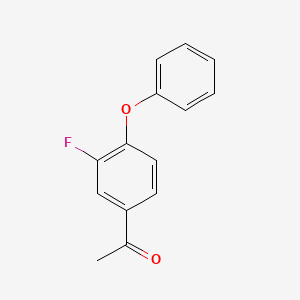
![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)